molecular formula C24H32O9 B14805607 Estriol-16-Glucuronide

Estriol-16-Glucuronide

Cat. No.: B14805607
M. Wt: 464.5 g/mol
InChI Key: FQYGGFDZJFIDPU-CBXPMNRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estriol-16-Glucuronide involves the controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone followed by selective glucuronidation of the hydrolyzed product . Another method includes the direct glucuronidation of 2,4-dibromoestra-1,3,5(10)-triene-3,17β-diol and subsequent hydrolysis of the 17-glucuronide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings, with a focus on maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Estriol-16-Glucuronide undergoes various chemical reactions, including:

    Oxidation: Conversion to other estrogenic metabolites.

    Reduction: Formation of reduced estrogenic compounds.

    Substitution: Glucuronidation and other conjugation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glucuronide and sulfate conjugates of estriol, which are important for their biological activity and excretion.

Scientific Research Applications

Estriol-16-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

Estriol-16-Glucuronide acts as a prodrug of estriol. It is converted into free estriol by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . Once converted, estriol binds to estrogen receptors, enters the nucleus of target cells, and regulates gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the estrogenic effects .

Properties

Molecular Formula

C24H32O9

Molecular Weight

464.5 g/mol

IUPAC Name

6-[[(13S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18?,19?,20?,21?,23?,24-/m0/s1

InChI Key

FQYGGFDZJFIDPU-CBXPMNRHSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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